O-methylviridicatin
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Overview
Description
O-Methylviridicatin is a natural derivative of the alkaloid mycotoxin viridicatin, which is produced by several species of Penicillium . It can inhibit the tumor necrosis factor alpha (TNFα)-induced replication of HIV .
Synthesis Analysis
The synthesis of 3-O-methylviridicatin and several analogues of this fungal metabolite has been studied . The replacement of the methoxy moiety by a thiomethyl has been shown to dramatically enhance its ability to inhibit TNF-Properties
{ "Design of the Synthesis Pathway": "The synthesis of O-methylviridicatin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sulfuric acid to form 3,4-dimethoxychalcone.", "Step 2: Reduction of 3,4-dimethoxychalcone with sodium borohydride in methanol to form 3,4-dimethoxyphenethyl alcohol.", "Step 3: Conversion of 3,4-dimethoxyphenethyl alcohol to the corresponding amine by reaction with methylamine in the presence of acetic anhydride.", "Step 4: Cyclization of the amine intermediate with sulfuric acid to form the viridicatin intermediate.", "Step 5: Methylation of the viridicatin intermediate with sodium hydroxide and methyl iodide in chloroform to form O-methylviridicatin." ] } | |
CAS No. |
6152-51-4 |
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.3 |
Appearance |
White solid |
Origin of Product |
United States |
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